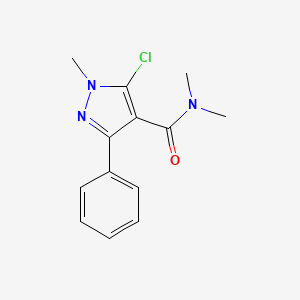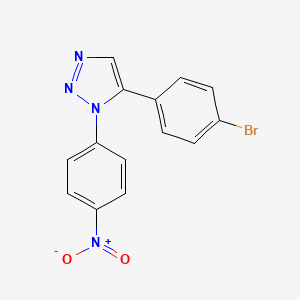![molecular formula C23H19FN4O5S B2681921 6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111993-84-0](/img/structure/B2681921.png)
6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a fluorophenyl group, an oxadiazole ring, a thioether linkage, a tetrahydrofuran ring, and a dioxoloquinazolinone ring. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure could be determined using techniques like X-ray crystallography or NMR .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating tetrahydrofuran ring. The oxadiazole ring might also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the presence of functional groups .科学的研究の応用
Antitumor Activity
The compound is part of a broader class of fluoroquinolone derivatives that have been studied for their potential antitumor activities. For instance, a study by Hu Guoqianga (2012) explored the synthesis and antitumor activity of fluoroquinolone C3-isostere derivatives, including oxadiazole Mannich base derivatives. These compounds, derived from fluoroquinolone antibacterial agents, showed significant potent activity against Hep-3B cancer cell lines, indicating their potential as antitumor compounds. This suggests that similar compounds, such as the one , may also possess antitumor properties (Hu Guoqianga, 2012).
Antibacterial Activity
Another area of application for such compounds is in the development of new antibacterial agents. M. Kidwai, P. Misra, B. Dave, K. Bhushan, R. K. Saxena, and Meena K. Singh (2000) described the microwave-activated solid support synthesis of new antibacterial quinolones, demonstrating the potential of fluoroquinolone derivatives in combating bacterial infections. Their research highlights the methodological advancements and potential of these compounds in developing effective antibacterial agents (Kidwai et al., 2000).
Antipsychotic and Anticonvulsant Activities
The compound also fits within the scope of quinazolinone derivatives, which have been explored for their antipsychotic and anticonvulsant activities. A study by H. Kaur, S. Saxena, and Ashok Kumar (2010) synthesized and evaluated various thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones for these activities. Their findings contribute to the understanding of the potential neurological applications of such compounds, suggesting areas of therapeutic relevance beyond their antibacterial and antitumor capabilities (Kaur, Saxena, & Kumar, 2010).
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of fluoroquinolone derivatives provides essential insights into their potential applications. Studies like those conducted by J. Chern, F.-J. Shish, C. Chang, Chao-Han Chan, and Kang-chien Liu (1988) on the reactions of anthranilamide with isocyanates for synthesizing quinazolinone derivatives underscore the importance of chemical synthesis in understanding the properties and applications of these compounds (Chern et al., 1988).
Safety And Hazards
特性
IUPAC Name |
6-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(oxolan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O5S/c24-14-4-1-3-13(7-14)21-26-20(33-27-21)11-34-23-25-17-9-19-18(31-12-32-19)8-16(17)22(29)28(23)10-15-5-2-6-30-15/h1,3-4,7-9,15H,2,5-6,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEVEZFRMLYDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC(=CC=C6)F)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

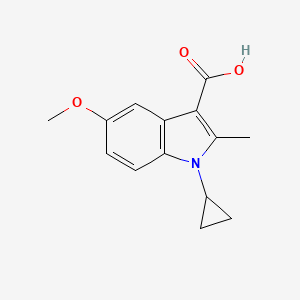
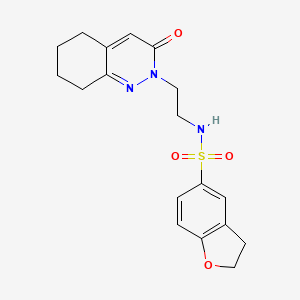
![4-[(E)-2-(quinolin-2-ylmethylidene)hydrazin-1-yl]benzoic acid](/img/structure/B2681841.png)

![4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2681846.png)
![(3AS,6aS)-hexahydrofuro[3,4-d]isoxazole](/img/structure/B2681848.png)
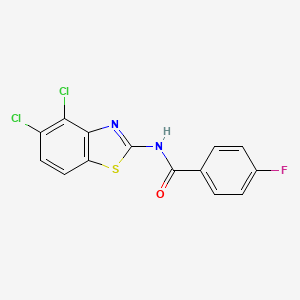

![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2681851.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2681858.png)
![N-(4-methoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2681859.png)
